

# A-3 Hydrochloride (CAS: 78957-85-4): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: A-3 hydrochloride

Cat. No.: B1664230

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## Introduction

**A-3 hydrochloride**, with the CAS number 78957-85-4, is a potent, cell-permeable, and reversible kinase inhibitor.<sup>[1][2]</sup> It functions as an ATP-competitive non-selective antagonist of a variety of kinases, playing a significant role in cell signaling research.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the chemical and pharmacological properties of **A-3 hydrochloride**, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

## Chemical and Physical Properties

**A-3 hydrochloride**, also known as N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, possesses the following chemical and physical properties.<sup>[4][5][6]</sup>

Property	Value	Reference
CAS Number	78957-85-4	[4][5]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub> S	[3][4]
Molecular Weight	321.22 g/mol	[1][3][4]
Appearance	White to off-white solid	[7]
Solubility	DMSO: 64 mg/mL (199.24 mM) Water: 64 mg/mL Ethanol: Insoluble	[1]
Storage and Stability	Store as a powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.	[1][8]

## Pharmacological Properties and Mechanism of Action

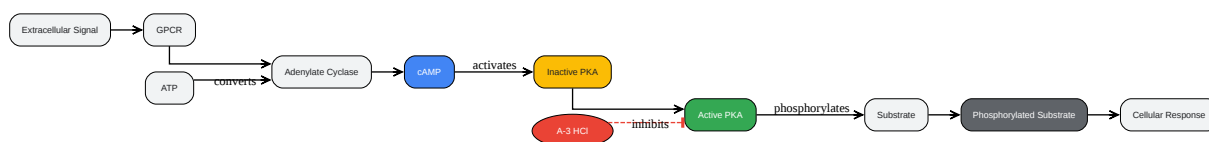
**A-3 hydrochloride** is a non-selective inhibitor of several protein kinases.[1][2][3][8] It exerts its inhibitory effects by competing with ATP for the binding site on the kinase.[2][3] The inhibition constants (K<sub>i</sub>) for various kinases are summarized in the table below.

Target Kinase	Inhibition Constant (Ki)	Reference
Protein Kinase A (PKA)	4.3 $\mu$ M	[1][2][3][8]
Protein Kinase G (PKG)	3.8 $\mu$ M	[3][8]
Protein Kinase C (PKC)	47 $\mu$ M	[1][2][3][8]
Casein Kinase I (CK1)	80 $\mu$ M	[1][2][3][8]
Casein Kinase II (CK2)	5.1 $\mu$ M	[1][2][3][8]
Myosin Light Chain Kinase (MLCK)	7.4 $\mu$ M	[1][2][3][8]

The inhibition of these kinases by **A-3 hydrochloride** can have profound effects on various cellular signaling pathways, including the cAMP and calcium signaling pathways.

## Impact on cAMP Signaling Pathway

Protein Kinase A (PKA) is a key enzyme in the cAMP signaling pathway. The binding of cyclic AMP (cAMP) to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits.[9] These active subunits then phosphorylate various downstream target proteins, regulating a multitude of cellular processes.[9] **A-3 hydrochloride**, by inhibiting PKA, can effectively block these downstream phosphorylation events.

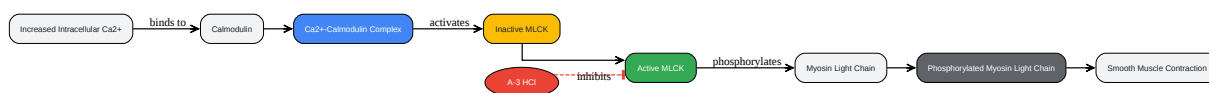


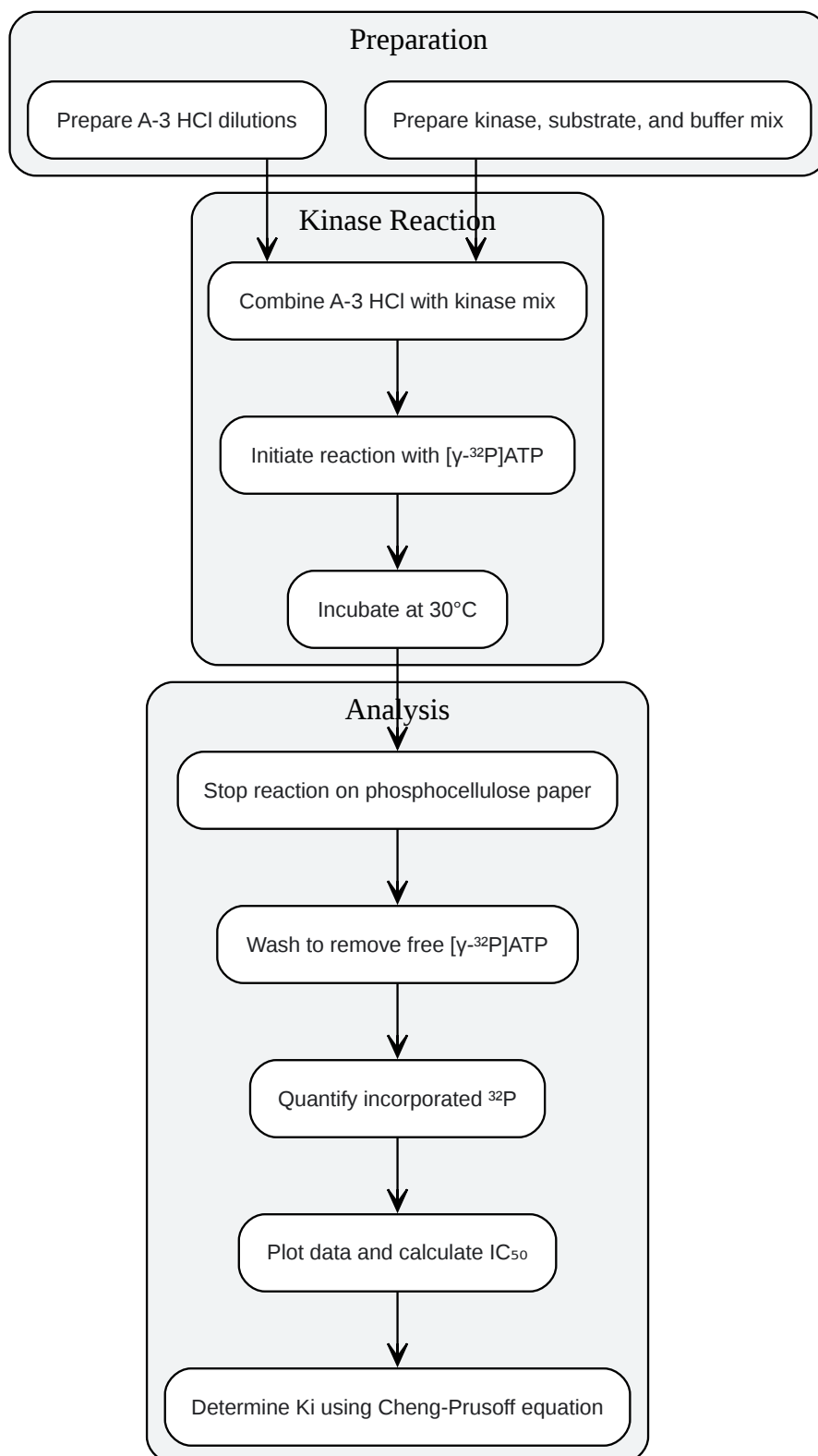
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**A-3 Hydrochloride** Inhibition of the PKA Signaling Pathway.

## Impact on Calcium/Calmodulin-Dependent Signaling

Myosin Light Chain Kinase (MLCK) is a calcium/calmodulin-dependent protein kinase that plays a crucial role in smooth muscle contraction and other cellular processes.[10] An increase in intracellular calcium levels leads to the formation of a  $\text{Ca}^{2+}$ -calmodulin complex, which then activates MLCK.[10] Activated MLCK phosphorylates the regulatory light chain of myosin, leading to muscle contraction.[10] **A-3 hydrochloride** can inhibit MLCK, thereby preventing this phosphorylation and subsequent cellular responses.





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